2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine
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Overview
Description
2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic compound with the molecular formula C8H6ClN3O and a molecular weight of 195.61 g/mol . This compound features a pyridine ring substituted with a chloro group and a 1,2,4-oxadiazole ring, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4-pyridinecarboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with acetic anhydride and a suitable nitrile to yield the desired oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, altering its electronic properties.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the oxadiazole ring .
Scientific Research Applications
2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the chloro group can participate in electrophilic interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine
- 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)pyridine
- 3-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)pyridine
Uniqueness
2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required .
Properties
IUPAC Name |
3-(2-chloropyridin-4-yl)-5-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c1-5-11-8(12-13-5)6-2-3-10-7(9)4-6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSHBGHYXUBMFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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